molecular formula C15H12O3 B1683885 Phenoxodiol CAS No. 81267-65-4

Phenoxodiol

Katalognummer: B1683885
CAS-Nummer: 81267-65-4
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: ZZUBHVMHNVYXRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Phenoxodiol is an isoflavone derivative that is being evaluated in clinical trials for various cancer treatments . Research indicates that this compound has antitumor and anti-angiogenic activity with minimal toxicity to normal cells . Studies have explored its mechanisms of action and potential applications in cancer therapy .

Scientific Research Applications

Antineoplastic Activity: this compound has demonstrated antineoplastic activity against renal cancer cells in vitro, reducing cancer cell viability in a dose-dependent manner . It inhibits colony formation, disrupts the cell cycle, and induces apoptosis in renal cancer cells .

Mechanism of Action: this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways . It has been shown to induce G1 arrest in human carcinoma cell lines and promote cell death via mitochondrial depolarization and G1/S cell-cycle arrest . this compound also targets plasma membrane electron transport (PMET) in cancer cells .

Activity Against Cancer Cell Lines: this compound has broad in vitro activity against various human cancer cell lines . It inhibits proliferation and promotes apoptosis in metastatic prostate cancer cell lines . Leukemic blasts from patients with acute myeloid leukemia and acute lymphocytic leukemia are sensitive to this compound .

Enhancement of Chemotherapy: this compound has properties that make it potentially useful in combination therapy with cisplatin or carboplatin .

Drug Delivery Systems: To improve the antitumor properties of this compound, researchers have explored molecular hybridization and drug delivery vehicles. For instance, a β-cyclodextrin–this compound complex showed a 5-fold improvement in specificity against tested cancer cell types, compared to this compound alone .

In Vitro Studies

  • Renal Cancer: this compound decreased renal cancer viability, inhibited colony formation, and perturbed the cell cycle in 769-P, 786-O, and Caki-2 renal cancer cells .
  • Ovarian Cancer: this compound induces apoptosis in ovarian cancer cells .
  • Prostate Cancer: this compound inhibits proliferation and induces apoptosis in LNCaP, PC3, and DU145 prostate cancer cell lines .
  • Leukemia: this compound induces apoptosis in leukemic blasts from patients with acute myeloid leukemia and acute lymphocytic leukemia .

In Vivo Studies

  • Breast Cancer: this compound has in vivo antitumor activity in breast murine models .
  • Prostate Cancer: Oral administration of this compound inhibits the growth of malignant tumors generated by inoculation of LNCaP cells into Balb/c nu/nu athymic mice .

Data Table: Summary of this compound Effects in Cancer Cells

Cancer TypeCell LinesEffectReference
Renal Cancer769-P, 786-O, Caki-2Decreased viability, inhibited colony formation, perturbed cell cycle, induced apoptosis
Ovarian CancerHN12Induction of apoptosis
Prostate CancerLNCaP, PC3, DU145Inhibition of proliferation, induction of apoptosis, G1/S cell-cycle arrest
Acute Myeloid/Lymphocytic LeukemiaPrimary AML/ALL blastsInduction of apoptosis

Case Studies

Wirkmechanismus

Phenoxodiol, also known as Idronoxil or Dehydroequol, is a synthetic analogue of the naturally occurring plant isoflavone and anticancer agent, genistein . It has been studied for its potential in the treatment of various forms of cancer .

Target of Action

This compound’s primary targets include S1PRs (Sphingosine 1-phosphate receptors), SPHK1 (Sphingosine kinase 1), and SPHK2 (Sphingosine kinase 2) . These targets play crucial roles in cell proliferation and survival, and their inhibition can lead to cell death .

Mode of Action

This compound inhibits the proliferation of many cancer cell lines and induces apoptosis . It disrupts the expression of FLICE-inhibitory protein (FLIP) and leads to the degradation of the X-linked inhibitor of apoptosis (XIAP) , both through caspase-dependent and -independent pathways . Furthermore, it inhibits plasma membrane electron transport in tumor cell lines and primary immune cells .

Biochemical Pathways

This compound’s antiproliferative effects are associated with the inhibition of plasma membrane electron transport in tumor cell lines and primary immune cells . It also inhibits the lipid kinase sphingosine kinase, which has been implicated in endothelial cell activation, angiogenesis, and oncogenesis .

Pharmacokinetics

This compound has a short plasma half-life, particularly in its free form, leading to a rapid attainment of steady-state levels during continuous intravenous infusion . The elimination half-lives for free and total this compound are 0.67 ± 0.53 h and 3.19 ± 1.93 h, respectively, while the total plasma clearance rates are 2.48 ± 2.33 L/h and 0.15 ± 0.08 L/h, respectively . The apparent volumes of distribution are 1.55 ± 0.69 L/kg and 0.64 ± 0.51 L/kg for free and total this compound, respectively .

Result of Action

This compound elicits anti-cancer effects in cancer cell lines representative of early and later stages of development through a yet-unknown cell death mechanism . It induces mitotic arrest and apoptosis in most cancer cells . It also exhibits potent antiangiogenic properties, inhibiting endothelial cell proliferation, migration, and capillary tube formation .

Action Environment

The bioavailability and activity of phenolic compounds like this compound can be influenced by various environmental factors. These compounds are generally synthesized as part of plant growth, but different environmental factors can cause their synthesis as a protective response of the plant to external conditions . .

Biochemische Analyse

Biochemical Properties

Phenoxodiol has been shown to interact with various enzymes and proteins. It was conjugated on the polysaccharide dextran using immobilized laccase as a biocatalyst . The success of the enzymatic conjugation was determined by UV-vis spectrophotometry and its functionalization degree was assessed by 1H NMR .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It inhibits cell proliferation in human cancer cell lines including ovarian, breast, and prostate . It also induces apoptosis in renal cancer cells . In addition, it has been shown to inhibit the Akt pathway via dephosphorylation of Akt .

Molecular Mechanism

This compound promotes G1-S arrest by the specific loss in cyclin-dependent kinase 2 activity due to p53-independent p21 WAF1 induction . This novel feature of this compound may have clinical implications, as the majority of human malignancies have aberrations in cell cycle progression regulation .

Temporal Effects in Laboratory Settings

This compound has a short plasma half-life, particularly in the free form, leading to a rapid attainment of steady state levels during continuous intravenous infusion . Following bolus injection, free and total this compound appeared to follow first order pharmacokinetics .

Dosage Effects in Animal Models

In an in vivo colon cancer model, Balb/C mice administered low-dose this compound exhibited significantly reduced tumor growth rates and prolonged survival . Ex vivo results showed that this compound stimulated both NK and tumor-specific cell lytic activity .

Metabolic Pathways

This compound is a synthetic isoflav-3-ene metabolite that is a natural intermediate in the metabolism of daidzein to equol

Transport and Distribution

This compound has a relatively high clearance rate and a volume of distribution indicating distribution of the drug into a body compartment approximately 2.3 times the extracellular fluid volume

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Idronoxil umfasst mehrere Schlüsselschritte, beginnend mit der Herstellung der Isoflavon-Grundstruktur. Ein gängiger Syntheseweg beinhaltet die Kondensation von 4-Hydroxybenzaldehyd mit 4-Methoxyphenylessigsäure, gefolgt von einer Cyclisierung zur Bildung der Chromen-7-ol-Struktur . Die Reaktionsbedingungen umfassen typischerweise die Verwendung saurer oder basischer Katalysatoren, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Idronoxil kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Das Verfahren wird auf Ausbeute und Reinheit optimiert und verwendet oft fortschrittliche Techniken wie Durchflussreaktoren und Hochleistungsflüssigchromatographie (HPLC) zur Reinigung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Idronoxil durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Isoflavone, Chinone und Dihydroderivate, die jeweils unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Idronoxil hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Idronoxil übt seine Wirkungen durch mehrere Mechanismen aus:

Vergleich Mit ähnlichen Verbindungen

Idronoxil wird oft mit anderen Isoflavonderivaten verglichen, wie zum Beispiel:

Idronoxil zeichnet sich durch seine einzigartige Fähigkeit aus, den Elektronentransport in der Plasmamembran zu hemmen, und durch seine vielseitigen biologischen Wirkungen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Biologische Aktivität

Phenoxodiol is a synthetic isoflavone analog that has garnered attention for its potential as an anticancer agent. It is primarily investigated for its ability to induce apoptosis in various cancer cell lines, making it a candidate for treating multiple types of malignancies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by case studies and research findings.

This compound exhibits its anticancer effects through several mechanisms:

  • Induction of Apoptosis : this compound triggers apoptosis in cancer cells via both intrinsic and extrinsic pathways. Studies have shown that it increases the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins such as c-FLIP and p-Akt .
  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest in various cancer cell lines, which contributes to its anti-proliferative effects. For instance, it has been demonstrated to impair colony formation in renal cancer cells .
  • Inhibition of Key Signaling Pathways : The compound inhibits the Akt signaling pathway, which plays a crucial role in cell survival and proliferation. By dephosphorylating Akt, this compound promotes apoptosis and reduces tumor viability .
MechanismDescription
Induction of ApoptosisIncreases pro-apoptotic factors; decreases anti-apoptotic proteins
Cell Cycle ArrestCauses arrest in various phases, inhibiting proliferation
Inhibition of SignalingTargets the Akt pathway to promote cell death

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Half-Life : The elimination half-lives for free and total this compound are approximately 0.67 hours and 3.19 hours, respectively .
  • Clearance Rates : Total plasma clearance rates were reported at 2.48 L/h for free this compound and 0.15 L/h for total this compound .
  • Volume of Distribution : The apparent volumes of distribution were found to be 1.55 L/kg for free this compound and 0.64 L/kg for total this compound .

Table 2: Pharmacokinetic Parameters

ParameterFree this compoundTotal this compound
Elimination Half-Life (h)0.673.19
Clearance Rate (L/h)2.480.15
Volume of Distribution (L/kg)1.550.64

Clinical Studies

This compound has been evaluated in several clinical trials, primarily focusing on its efficacy against late-stage solid tumors.

Case Study: Phase I Trial

A notable Phase I trial assessed the safety and efficacy of continuous intravenous administration of this compound in patients with advanced solid tumors. The trial indicated that this compound was well-tolerated with manageable side effects and showed promising signs of antitumor activity .

Combination Therapy

Research has also explored the effects of combining this compound with other chemotherapeutic agents like cisplatin. A study suggested that this combination could enhance the cytotoxic effects on prostate cancer cells, indicating a potential strategy for overcoming drug resistance .

Eigenschaften

IUPAC Name

3-(4-hydroxyphenyl)-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUBHVMHNVYXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231029
Record name Idronoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Results from one study (PMID: 17904534) indicate that plasma membrane electron transport (PMET) may be a primary target for phenoxodiol in tumour cells and in activated T cells.
Record name Idronoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

81267-65-4
Record name Phenoxodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81267-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idronoxil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081267654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idronoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04915
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Idronoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOXODIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDRONOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/995FT1W541
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

As shown in Scheme 2, 7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran (compound 1) was reacted with n-Bu4NI/BCl3 and BCl3 to give haginin E (compound 2a) at a yield of 79% and 7-hydroxy-3-(4-methoxyphenyl)-2H-1-benzopyran (4′-O-methyl haginin E, compound 2b) at a yield of 81%, respectively. Treatment of compound 1 with Pd(OH)2/C (Pearlman's reagent) and cyclohexene in refluxing ethanol promoted O-debenzylation and reduction of the chromene ring in one step, giving 7-hydroxy-3-(4-methoxyphenyl)-1-benzopyran (compound 3a) at a yield of 94%. Compound 3a was subsequently demethylated by use of n-Bu4NI/BCl3 to give equol (compound 3b) at a yield of 95%.
Name
7-benzyloxy-3-(4-methoxyphenyl)-2H-1-benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-Bu4NI BCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenoxodiol
Reactant of Route 2
Phenoxodiol
Reactant of Route 3
Phenoxodiol
Reactant of Route 4
Phenoxodiol
Reactant of Route 5
Phenoxodiol
Reactant of Route 6
Phenoxodiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.